

3,4-Difluoro-5-methoxyaniline molecular weight and formula

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Compound of Interest

Compound Name: 3,4-Difluoro-5-methoxyaniline

Cat. No.: B1427087

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An In-depth Technical Guide to **3,4-Difluoro-5-methoxyaniline**: A Core Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Difluoro-5-methoxyaniline is a highly functionalized aromatic amine that serves as a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline core—provides a nuanced platform for modulating the physicochemical and pharmacological properties of target compounds. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. [1][2] This guide provides a comprehensive overview of the molecular properties, a proposed synthetic strategy, and the potential applications of this compound, with a focus on its utility in drug development.

Core Molecular Profile

3,4-Difluoro-5-methoxyaniline, also known as 3,4-difluoro-5-methoxybenzenamine, is defined by its precise arrangement of functional groups that dictate its reactivity and utility.[3] The aniline moiety provides a primary nucleophilic site and a handle for a wide range of coupling

reactions, while the difluoro and methoxy substituents modulate the electronic properties of the aromatic ring.

Key Identifiers and Properties

Property	Value	Source
Molecular Formula	C ₇ H ₇ F ₂ NO	[3][4]
Molecular Weight	159.13 g/mol	[3][4]
CAS Number	1195190-12-5	[3]
IUPAC Name	3,4-Difluoro-5-methoxyaniline	
Synonym	3,4-difluoro-5-methoxybenzenamine	[3]

Chemical Structure

Caption: 2D structure of **3,4-Difluoro-5-methoxyaniline**.

Physicochemical Data and Spectroscopic Profile

Understanding the physicochemical properties and expected spectroscopic signatures is critical for researchers synthesizing or utilizing this compound. The data below are derived from computational models and analysis of analogous structures.

Computed Physicochemical Properties

Property	Value	Significance in Drug Discovery
TPSA (Topological Polar Surface Area)	35.25 Å ²	Influences membrane permeability and oral bioavailability.[3]
LogP (Octanol-Water Partition Coefficient)	1.5556	Measures lipophilicity, affecting solubility and cell penetration. [3]
Hydrogen Bond Acceptors	2	Potential for interactions with biological targets.[3]
Hydrogen Bond Donors	1	Key interaction point for target binding and solubility.[3]
Rotatable Bonds	1	Contributes to conformational flexibility.[3]

Anticipated Spectroscopic Signatures

While specific spectra for this exact isomer are not publicly available, its spectroscopic profile can be predicted based on its functional groups and substitution pattern. This predictive analysis is crucial for reaction monitoring and structural confirmation.

- ¹H NMR: The spectrum would show two aromatic protons, each appearing as a complex multiplet due to H-H and H-F couplings. A singlet for the methoxy (-OCH₃) protons would appear around 3.8-4.0 ppm, and a broad singlet for the amine (-NH₂) protons would also be present.
- ¹³C NMR: The spectrum would display seven distinct carbon signals. The carbons attached to fluorine would show characteristic large one-bond C-F coupling constants (¹J_{CF}). The carbon attached to the methoxy group would be shielded, while the carbon attached to the amino group would also show a distinct chemical shift.
- ¹⁹F NMR: This is a key technique for fluorinated compounds. Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their coupling patterns providing definitive information about their positions on the ring.

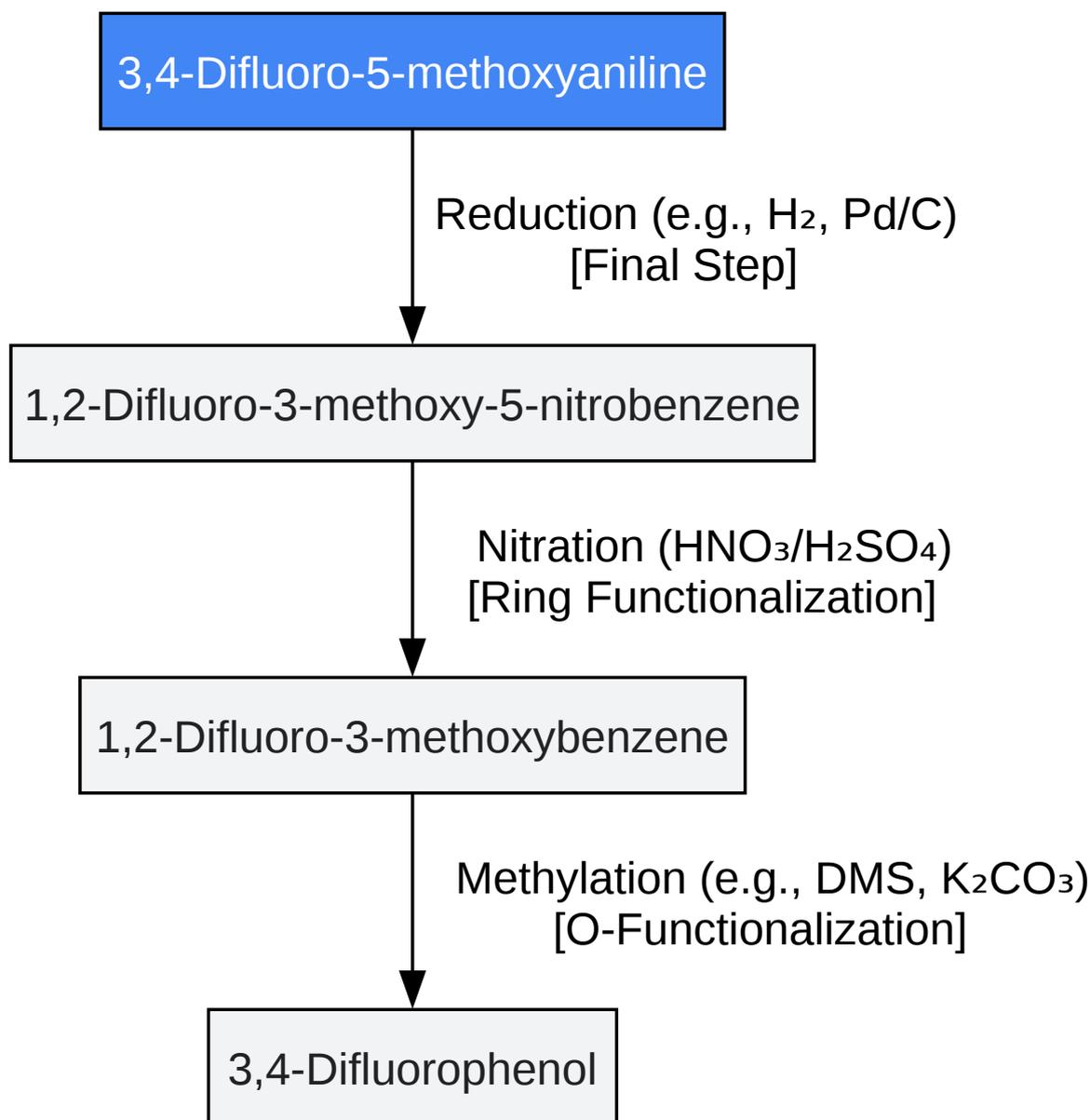
- IR Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (around 3300-3500 cm^{-1}), C-H stretching for the aromatic ring and methyl group (around 2850-3100 cm^{-1}), C=C stretching for the aromatic ring (around 1500-1600 cm^{-1}), and strong C-F stretching bands (around 1100-1300 cm^{-1}).
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $m/z = 159.13$, corresponding to the molecular weight of the compound.[\[3\]](#)[\[4\]](#)

Synthetic Strategy and Methodology

The synthesis of polysubstituted anilines often requires a multi-step approach. A plausible and efficient route to **3,4-Difluoro-5-methoxyaniline** would likely involve the reduction of a corresponding nitroaromatic precursor. This is a robust and widely used transformation in organic synthesis.

Proposed Retrosynthetic Workflow

The following diagram illustrates a logical synthetic pathway, starting from a more readily available precursor. The key step is the late-stage introduction of the amine functionality via reduction of a nitro group, a strategy that avoids potential complications of carrying a reactive amine through multiple synthetic steps.



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Caption: Proposed synthetic workflow for **3,4-Difluoro-5-methoxyaniline**.

Exemplary Experimental Protocol: Nitro Group Reduction

This protocol details the final, critical step of the proposed synthesis. The choice of catalytic hydrogenation is based on its high efficiency, clean conversion, and ease of product isolation.

Objective: To reduce 1,2-Difluoro-3-methoxy-5-nitrobenzene to **3,4-Difluoro-5-methoxyaniline**.

Materials:

- 1,2-Difluoro-3-methoxy-5-nitrobenzene (1.0 eq)
- Palladium on Carbon (Pd/C, 10% w/w, ~0.05 eq)
- Methanol (or Ethanol/Ethyl Acetate) as solvent
- Hydrogen (H₂) gas balloon or Parr hydrogenator
- Celite or diatomaceous earth

Procedure:

- Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the nitroaromatic starting material in the chosen solvent (e.g., methanol, ~10-20 mL per gram of substrate).
 - Causality: Methanol is an excellent solvent for both the starting material and the product, and it is inert under these hydrogenation conditions.
- Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The flask is then sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
 - Causality: Oxygen can be a poison to the palladium catalyst and can form explosive mixtures with hydrogen. Purging is a critical safety and efficiency step.
- Hydrogenation: The reaction mixture is placed under a positive pressure of hydrogen gas (typically via a balloon or a pressurized vessel). The mixture is stirred vigorously at room temperature.
 - Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and gas), maximizing the reaction rate.

- **Reaction Monitoring:** The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material. Reactions are typically complete within 2-12 hours.
- **Workup and Isolation:** Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.
 - **Causality:** Celite provides a fine filter bed that prevents the pyrophoric palladium catalyst from passing through and potentially igniting upon contact with air when dry. The filter cake should be kept wet with solvent.
- **Purification:** The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude **3,4-Difluoro-5-methoxyaniline**. If necessary, the product can be further purified by flash column chromatography on silica gel.

Applications in Drug Development

Aniline scaffolds are prevalent in pharmaceuticals, but their use can be hampered by metabolic liabilities, as they are known "structural alerts" that can lead to the formation of reactive metabolites.^[5] The strategic placement of fluorine atoms, as seen in **3,4-Difluoro-5-methoxyaniline**, is a key approach to mitigate these issues and enhance drug-like properties.

- **Metabolic Blocking:** Fluorine atoms can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), increasing the half-life and bioavailability of a drug candidate. ^[2]
- **Modulation of pKa:** The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, reducing its basicity. This can be crucial for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
- **Enhanced Binding Affinity:** Fluorine can participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing the binding affinity and selectivity of a molecule.
- **Versatile Synthetic Handle:** The primary amine serves as a versatile point for derivatization, enabling its incorporation into a wide array of scaffolds through amide couplings, reductive

aminations, or Buchwald-Hartwig aminations to build compound libraries for screening.

Illustrative Drug Discovery Workflow



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Caption: Role of the building block in a drug discovery pipeline.

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